molecular formula C7H4ClN3 B13674372 5-Chloropyrido[3,4-d]pyrimidine

5-Chloropyrido[3,4-d]pyrimidine

Cat. No.: B13674372
M. Wt: 165.58 g/mol
InChI Key: RYQWIVOMKNUGFW-UHFFFAOYSA-N
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Description

5-Chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom attached to the fifth position of the pyridine ring. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable carbonyl compound, followed by chlorination. For example, the reaction of 2-aminopyridine with formamide under acidic conditions can yield the pyridopyrimidine core, which can then be chlorinated using thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is often tailored to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminopyridopyrimidines, while oxidation can produce pyridopyrimidine N-oxides .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: The compound has shown promise as a therapeutic agent for treating inflammatory and autoimmune diseases due to its ability to modulate specific biological pathways.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an antagonist of the human chemokine receptor CXCR2, which plays a crucial role in the recruitment of neutrophils to sites of inflammation. By inhibiting this receptor, the compound can reduce inflammation and modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CXCR2 antagonist sets it apart from other pyridopyrimidines, making it a valuable compound for therapeutic research .

Properties

Molecular Formula

C7H4ClN3

Molecular Weight

165.58 g/mol

IUPAC Name

5-chloropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C7H4ClN3/c8-6-2-9-3-7-5(6)1-10-4-11-7/h1-4H

InChI Key

RYQWIVOMKNUGFW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=CC2=NC=N1)Cl

Origin of Product

United States

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